molecular formula C21H15Cl2N3O4S B15099853 (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099853
M. Wt: 476.3 g/mol
InChI Key: ZJKCSGMBUMEWHR-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” features a fused heterocyclic core of thiazolo-triazine-dione. Key structural attributes include:

  • Z-configuration at the 2-position benzylidene group, ensuring stereochemical specificity.
  • 2,4-Dichlorobenzylidene substituent: Electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene moiety, likely influencing electronic properties and binding interactions.

Properties

Molecular Formula

C21H15Cl2N3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9-

InChI Key

ZJKCSGMBUMEWHR-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiosemicarbazide to form the thiazolo[3,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of more efficient catalysts, alternative solvents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups on the benzyl ring.

    Reduction: Reduction reactions may target the double bond in the benzylidene moiety.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazine core is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s core structure distinguishes it from analogs in the evidence, which include thiazolo[3,2-a]pyrimidines , pyrimidoquinazolines , and thiazolidine-2,4-diones . Below is a comparative analysis of substituent effects and physicochemical properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents R1 (2-position) Substituents R2 (6-position) Melting Point (°C) Yield (%) Reference
(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-... (Target Compound) Thiazolo-triazine-dione 2,4-dichlorobenzylidene 3,4-dimethoxybenzyl Not reported Not given -
(2Z)-6-benzyl-2-benzylidene-... () Thiazolo-triazine-dione Benzylidene Benzyl Not reported Not given
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene 5-methylfuran-2-yl 243–246 68
Compound 11b () Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene 5-methylfuran-2-yl 213–215 68
Compound 12 () Pyrimido[2,1-b]quinazoline N/A 5-methylfuran-2-yl 268–269 57

Key Observations

Substituent Electronic Effects :

  • The 2,4-dichlorobenzylidene group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-neutral benzylidene () or electron-donating trimethyl groups (Compound 11a, ). This may enhance electrophilic reactivity or binding affinity in biological targets.
  • The 3,4-dimethoxybenzyl group provides a balance of solubility (via methoxy groups) and aromatic bulk, differing from the simpler benzyl () or furan-based substituents ().

Synthetic Yields: Compounds with furan or cyano substituents () show moderate yields (~68%), suggesting that sterically demanding groups (e.g., dichloro or dimethoxy) in the target compound might require optimized conditions for comparable efficiency.

Melting Points :

  • Higher melting points (e.g., 268–269°C for Compound 12, ) correlate with increased molecular rigidity in pyrimidoquinazolines. The target compound’s melting point is unreported but expected to vary based on substituent polarity and crystallinity.

Biological Activity

The compound (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiazole and triazine moiety. Its molecular formula is C18H16Cl2N4O4SC_{18}H_{16}Cl_2N_4O_4S, and it possesses significant potential for various biological applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolo-triazine have shown efficacy against various bacterial strains, suggesting that the compound may also possess similar activity. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Compounds featuring the thiazolo-triazine scaffold have been explored for their anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of reactive oxygen species (ROS) . The presence of electron-withdrawing groups such as dichlorobenzylidene may enhance this activity by increasing the compound's reactivity towards cellular targets.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The specific compound under discussion may exhibit similar effects, contributing to its therapeutic profile in inflammatory diseases .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects of thiazole derivatives; found significant inhibition against E. coli and S. aureus strains.
Study 2 Evaluated anticancer properties; demonstrated apoptosis induction in breast cancer cell lines with IC50 values indicating potency.
Study 3 Assessed anti-inflammatory effects; showed reduced levels of TNF-alpha and IL-6 in vitro following treatment with thiazole compounds.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It may activate apoptotic pathways via ROS generation or mitochondrial dysfunction.
  • Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory mediators, it can reduce inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.